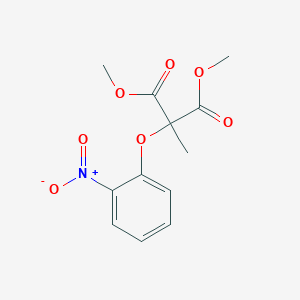![molecular formula C19H30N2O3 B12558531 N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide CAS No. 143572-75-2](/img/structure/B12558531.png)
N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide is a synthetic compound known for its unique chemical structure and properties. It is a fatty amide resulting from the formal condensation of palmitic acid with the primary amino group of 2-amino-3-(morpholin-4-yl)-1-phenylpropan-1-ol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide involves the condensation of palmitic acid with 2-amino-3-(morpholin-4-yl)-1-phenylpropan-1-ol . The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the Amide Bond: Palmitic acid is reacted with 2-amino-3-(morpholin-4-yl)-1-phenylpropan-1-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to enhance production rates and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide involves its interaction with specific molecular targets and pathways. The compound is known to act as a Bronsted base, capable of accepting a proton from a donor . This property allows it to participate in various biochemical reactions and influence cellular processes.
Comparaison Avec Des Composés Similaires
N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide can be compared with other similar compounds, such as:
N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexadecanamide: A structural derivative with a longer fatty acid chain.
N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]palmitamide: Another derivative with a different fatty acid chain length.
These compounds share similar chemical properties but differ in their fatty acid chain lengths, which can influence their physical and chemical behavior.
Propriétés
Numéro CAS |
143572-75-2 |
|---|---|
Formule moléculaire |
C19H30N2O3 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
N-(1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl)hexanamide |
InChI |
InChI=1S/C19H30N2O3/c1-2-3-5-10-18(22)20-17(15-21-11-13-24-14-12-21)19(23)16-8-6-4-7-9-16/h4,6-9,17,19,23H,2-3,5,10-15H2,1H3,(H,20,22) |
Clé InChI |
ZEYJTACFBBGJAZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


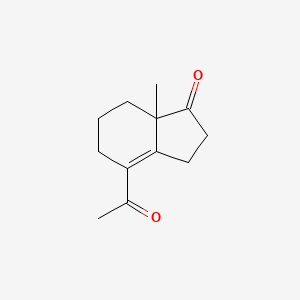
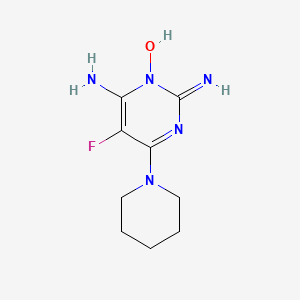
![3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B12558460.png)
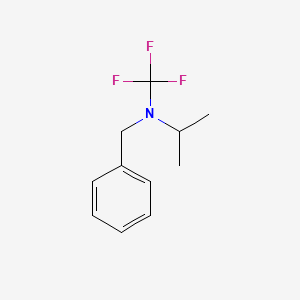
![[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B12558475.png)
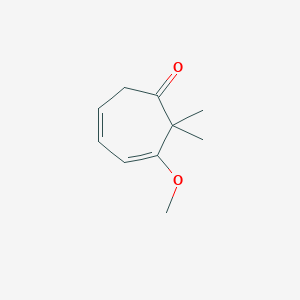
![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)
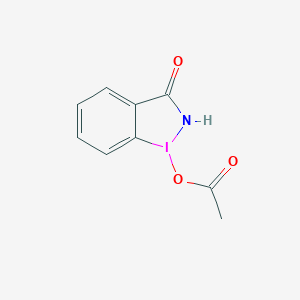
![1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12558482.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12558487.png)
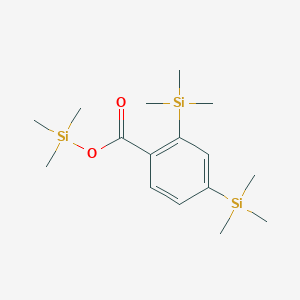

![2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide](/img/structure/B12558514.png)
